(2,2-Dimethylpropyl)methylcyanamide
Description
(2,2-Dimethylpropyl)methylcyanamide is a cyanamide derivative characterized by a branched alkyl substituent (2,2-dimethylpropyl, or neopentyl) and a methyl group attached to the cyanamide functional group (–N–C≡N). This structure confers unique steric and electronic properties due to the bulky neopentyl group, which influences reactivity, solubility, and intermolecular interactions.
Properties
CAS No. |
82721-87-7 |
|---|---|
Molecular Formula |
C7H14N2 |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2,2-dimethylpropyl(methyl)cyanamide |
InChI |
InChI=1S/C7H14N2/c1-7(2,3)5-9(4)6-8/h5H2,1-4H3 |
InChI Key |
KHHNGQAYCOTGOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CN(C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethylpropyl)methylcyanamide typically involves the reaction of 2,2-dimethylpropylamine with cyanogen chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, leading to efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: (2,2-Dimethylpropyl)methylcyanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The cyanamide group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride.
Major Products Formed:
Oxidation: Formation of corresponding amides or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted cyanamides.
Scientific Research Applications
(2,2-Dimethylpropyl)methylcyanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2-Dimethylpropyl)methylcyanamide involves its interaction with specific molecular targets. The cyanamide group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Neopentyl-Substituted Compounds
- 2,2-Dimethylpropyl S-Dicyclohexylammonium Methylphosphonothiolate (): Structure: Contains a neopentyl group linked to a phosphorylthiolate moiety and a dicyclohexylammonium counterion. Comparison: The neopentyl group in both compounds introduces steric hindrance, reducing nucleophilic attack at the central atom (phosphorus in vs. nitrogen in the target cyanamide). However, the cyanamide’s –C≡N group enhances electrophilicity compared to the phosphorylthiolate’s sulfur atom .
Methyl-Substituted Cyanamide Derivatives
- N-(1-(((Cyanoimino)(5-Quinolinylamino)Methyl)Amino)-2,2-Dimethylpropyl)-2-(3,4-Dimethoxyphenyl)Acetamide (): Structure: A complex cyanamide with a neopentyl group, quinolinyl, and dimethoxyphenyl substituents. Comparison: The aromatic groups in this analog increase π-π stacking interactions and lipophilicity, whereas the target compound’s simpler structure (methyl and neopentyl) likely reduces solubility in polar solvents .
C. [(Benzo[d]Thiazol-2-yloxy)Methyl]Methylcyanocarbonimidodithioate ():
- Structure : Features a benzothiazole ring and a dithioate group attached to the cyanamide backbone.
- Comparison : The sulfur atoms in this derivative enhance oxidative stability but reduce electrophilicity compared to the target compound’s simpler –N–C≡N group. The neopentyl group in the target compound may further stabilize it against hydrolysis .
Physicochemical Properties (Inferred from Analogues)
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